molecular formula C8H18ClNO B6222099 2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochloride CAS No. 2758001-12-4

2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochloride

Cat. No.: B6222099
CAS No.: 2758001-12-4
M. Wt: 179.69 g/mol
InChI Key: WHNNUTISKDJXDF-UHFFFAOYSA-N
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Description

2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochloride is a chemical compound with a molecular formula of C8H18ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochloride typically involves the reaction of 4-methylpiperidine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter synthesis and degradation. This interaction can lead to changes in neuronal activity and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methylpiperidin-4-yl)ethan-1-ol: Similar structure but with a different substitution pattern on the piperidine ring.

    4-(2-hydroxyethyl)piperidine: Another piperidine derivative with a hydroxyl group attached to the ethyl chain.

Uniqueness

2-(4-methylpiperidin-4-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter systems makes it a valuable compound for research in neuropharmacology.

Properties

CAS No.

2758001-12-4

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

2-(4-methylpiperidin-4-yl)ethanol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-8(4-7-10)2-5-9-6-3-8;/h9-10H,2-7H2,1H3;1H

InChI Key

WHNNUTISKDJXDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CCO.Cl

Purity

95

Origin of Product

United States

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